N-(2,3-dihydroxypropyl)prop-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-6(10)7-3-5(9)4-8/h2,5,8-9H,1,3-4H2,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMKLBDCUNICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,3 Dihydroxypropyl Prop 2 Enamide and Analogs
Established Synthetic Pathways for N-Substituted Acrylamide Monomers with Hydroxyl Functionality
The introduction of hydroxyl groups into N-substituted acrylamide monomers imparts hydrophilicity and provides sites for further chemical modification. Several synthetic strategies have been developed to achieve this, primarily focusing on direct amidation and ring-opening reactions.
Direct Synthetic Routes for N-(2,3-dihydroxypropyl)prop-2-enamide
A primary and direct method for the synthesis of this compound involves the reaction of 3-amino-1,2-propanediol with an activated acrylic acid derivative, most commonly acryloyl chloride. This reaction is a classic example of Schotten-Baumann acylation, where the amine nucleophilically attacks the carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
The general reaction scheme is as follows:
Reaction Scheme: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|
| 3-Amino-1,2-propanediol | Acryloyl Chloride | Triethylamine | This compound |
The precursor, 3-amino-1,2-propanediol, can be synthesized from several starting materials, including the ammonolysis of glycidol or 3-chloro-1,2-propanediol. For instance, the reaction of 3-chloro-1,2-propanediol with ammonia has been shown to produce 3-amino-1,2-propanediol with high yield and purity under optimized conditions of temperature and molar ratio of reactants researchgate.net.
Introduction of Dihydroxypropyl Moiety via Amination or Ring-Opening Reactions
Ring-opening reactions of epoxides are another versatile method. For instance, branched polyethylenimine has been reacted with varying amounts of glycidol (2,3-epoxy-1-propanol) to yield 2,3-dihydroxypropyl-grafted-polyethylenimines google.com. This strategy of opening an epoxide ring with an amine can be conceptually applied to the synthesis of this compound, potentially by reacting an acrylamide-containing primary amine with glycidol.
Enantioselective Synthesis for Chiral N-(2,3-dihydroxypropyl)amide Derivatives
For applications where chirality is important, enantioselective synthetic methods are employed to produce specific stereoisomers of N-(2,3-dihydroxypropyl)amide derivatives. The primary strategies involve oxidative esterification and the ring-opening of chiral epoxides.
Oxidative Esterification Routes
A highly efficient method for the synthesis of enantiomerically pure (S)- and (R)-isomers of N-(2,3-dihydroxypropyl)arylamides has been developed utilizing an oxidative esterification process. This two-step synthesis involves the ring opening of a chiral epoxide with a nitrogen heterocyclic carbene (NHC) and subsequent rearrangement to form the chiral N-(2,3-dihydroxypropyl)arylamides in high yields and with excellent enantioselectivity. A key advantage of this method is that no erosion of chiral purity is observed during the reaction.
Ring-Opening Strategies with Chiral Epoxides
The ring-opening of chiral epoxides is a fundamental strategy in asymmetric synthesis. This approach is central to the enantioselective synthesis of N-(2,3-dihydroxypropyl)arylamides. The key step in this methodology is the nucleophilic attack of an amine on a chiral epoxide, leading to the formation of a chiral amino alcohol. This intermediate can then be acylated to yield the final chiral amide product. The stereochemistry of the final product is controlled by the stereochemistry of the starting chiral epoxide. This method has been successfully used to prepare both (S)- and (R)-isomers of N-(2,3-dihydroxypropyl)arylamides with high enantiomeric purity.
Considerations for Industrial Scale Synthesis and Purity Control
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and product quality.
For the direct synthesis route involving 3-amino-1,2-propanediol and acryloyl chloride, process optimization would focus on reaction conditions such as temperature control, as the reaction can be exothermic. The choice of solvent and the method of addition of reactants are also critical to control the reaction rate and minimize side reactions. On an industrial scale, continuous flow reactors may be preferred over batch reactors to improve heat management and safety.
Purity control is paramount, as residual starting materials or by-products can affect the performance of the final product, especially in polymerization applications. Common impurities could include unreacted 3-amino-1,2-propanediol, acrylic acid (from the hydrolysis of acryloyl chloride), and salts formed from the neutralization of HCl. Purification methods such as crystallization, extraction, and chromatography would need to be optimized for large-scale production. High-performance liquid chromatography (HPLC) is a common analytical technique for assessing the purity of such compounds and identifying any impurities. The development of a robust impurity profile is a critical aspect of quality control in a manufacturing setting.
Polymerization Characteristics and Mechanisms of N 2,3 Dihydroxypropyl Prop 2 Enamide
Homopolymerization Kinetics and Mechanisms
Free Radical Polymerization Studies
The methacrylate (B99206) group in 2,3-dihydroxypropyl methacrylate (DHPMA) allows it to undergo homopolymerization, resulting in a hydrophilic polymer. uobaghdad.edu.iq Studies on the free radical copolymerization of DHPMA with N-isopropylacrylamide (NIPAm) have indicated a strong preference for DHPMA to undergo homopolymerization. mdpi.comresearchgate.netnih.gov This suggests that in a free radical polymerization system, DHPMA radicals are more likely to react with another DHPMA monomer than with a comonomer.
Potential for Controlled Radical Polymerization Techniques
Copolymerization Behavior with Diverse Comonomers
Reactivity Ratios and Sequence Distribution in Copolymerization Systems (drawing insights from 2,3-dihydroxypropyl methacrylate (DHPMA) studies)
The kinetics of free radical copolymerization are crucial for controlling the final copolymer composition. uobaghdad.edu.iq In the copolymerization of 2,3-dihydroxypropyl methacrylate (DHPMA) with N-isopropylacrylamide (NIPAm), the monomer reactivity ratios have been determined. mdpi.comnih.gov The reactivity ratio for DHPMA (r_DHPMA) was found to be 3.09, while the reactivity ratio for NIPAm (r_NIPAm) was 0.11. mdpi.comresearchgate.netnih.gov These values indicate that DHPMA has a greater preference for homopolymerization, whereas NIPAm is more inclined towards copolymerization. mdpi.comresearchgate.netnih.gov
The purity of DHPMA can influence these kinetic parameters, as commercial DHPMA often contains its isomer, 1,3-dihydroxypropyl methacrylate. uobaghdad.edu.iq A higher purity of DHPMA has been associated with a higher reactivity ratio. uobaghdad.edu.iq Based on these reactivity ratios, the sequence distribution in the copolymer can be predicted. For instance, in the DHPMA-NIPAm system, the most prevalent sequence is NIPAm-DHPMA-NIPAm. mdpi.com
Table 1: Reactivity Ratios in the Copolymerization of DHPMA and NIPAm
| Monomer | Reactivity Ratio | Implication |
| DHPMA | 3.09 | Greater preference for homopolymerization |
| NIPAm | 0.11 | Greater preference for copolymerization |
Influence of Dihydroxypropyl Groups on Copolymerization Thermodynamics and Kinetics
The dihydroxypropyl groups in monomers like DHPMA are hydrophilic and can influence the properties of the resulting copolymers. In the case of copolymers with N-isopropylacrylamide (NIPAm), the incorporation of DHPMA can modulate the lower critical solution temperature (LCST) of the final polymer. mdpi.comnih.gov By adjusting the content of DHPMA in the copolymer from 0 to 58 mol%, the phase transition temperature can be varied from 31 to 42 °C. mdpi.comresearchgate.netnih.gov This demonstrates the significant role of the dihydroxypropyl groups in altering the thermodynamic behavior of the copolymer in aqueous solutions.
The reaction kinetics are also affected by the presence of these functional groups. In the free radical copolymerization of DHPMA and NIPAm, the conversion of DHPMA can reach at least 90% after two hours, while the conversion of NIPAm reaches about 60%. mdpi.com This difference in conversion rates is consistent with the determined reactivity ratios.
Fabrication of Multi-component Polymeric Systems
The ability to copolymerize monomers like DHPMA with other functional monomers opens up possibilities for creating multi-component polymeric systems with tailored properties. For example, the synthesis of block copolymers containing poly(2,3-dihydroxypropyl methacrylate) has been explored to create materials with both hydrophilic and hydrophobic segments. mdpi.com Such multi-component systems are valuable in applications requiring specific surface properties or self-assembly behaviors. The use of controlled radical polymerization techniques would further enhance the ability to design and fabricate complex polymeric architectures. uni-bayreuth.de
Formation of Complex Polymer Architectures
The creation of complex polymer architectures from N-(2,3-dihydroxypropyl)prop-2-enamide hinges on leveraging its distinct chemical functionalities. The vinyl group provides a pathway for chain-growth polymerization, while the two hydroxyl groups offer sites for various chemical modifications and branching reactions. This dual reactivity is the cornerstone for designing intricate macromolecular structures.
Hyperbranched Polymer Synthesis
Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a single step. Their globular and dendritic-like structure imparts unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. For this compound, several controlled radical polymerization techniques could theoretically be employed to achieve a hyperbranched structure.
One promising approach is Self-Condensing Vinyl Polymerization (SCVP) . In this method, a special type of monomer, known as an "inimer" (a molecule that can both initiate and propagate polymerization), is used. To apply this to this compound, the monomer would first need to be chemically modified to incorporate an initiating group. For instance, one of the hydroxyl groups could be esterified with a molecule that can also act as a radical initiator, such as 4,4'-azobis(4-cyanovaleric acid). This modified monomer could then undergo polymerization where the vinyl group of one monomer reacts with the activated initiating site on another, leading to the characteristic branched structure of hyperbranched polymers.
Another viable technique is the use of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . By copolymerizing this compound with a divinyl cross-linking agent in a controlled manner, a hyperbranched structure can be formed. The ratio of the monomer to the cross-linker is a critical parameter that must be carefully controlled to prevent gelation and promote the formation of soluble hyperbranched polymers.
| Polymerization Technique | Description | Key Parameters for this compound |
| Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of an "inimer" that contains both a polymerizable vinyl group and an initiating site. | - Chemical modification of the diol to introduce an initiating moiety.- Control of reaction conditions (temperature, solvent) to manage the polymerization rate and degree of branching. |
| RAFT Copolymerization with a Divinyl Cross-linker | Controlled radical polymerization of a monovinyl monomer with a small amount of a divinyl monomer. | - Careful selection of the RAFT agent.- Precise control over the monomer-to-cross-linker ratio to avoid gelation.- Optimization of initiator concentration and temperature. |
Detailed research findings on the successful synthesis of hyperbranched polymers specifically from this compound are not extensively reported in publicly available literature, highlighting a promising area for future polymer chemistry research.
Graft and Block Copolymerization Strategies
The synthesis of graft and block copolymers allows for the combination of different polymer segments into a single macromolecule, leading to materials with tailored properties, such as amphiphilicity or stimuli-responsiveness.
Graft Copolymers
To create graft copolymers with a poly(this compound) backbone, one could first polymerize the monomer to form a linear chain. The pendant diol groups on this backbone can then be utilized as initiation sites for the growth of side chains of a different monomer. This "grafting from" approach can be achieved by, for example, converting the hydroxyl groups into macroinitiators for Atom Transfer Radical Polymerization (ATRP) or RAFT polymerization.
Conversely, a "grafting to" approach would involve synthesizing side chains of another polymer with reactive end groups that can be coupled to the hydroxyl groups of the pre-formed poly(this compound) backbone.
Block Copolymers
The diol functionality of this compound also offers a route to block copolymers through a combination of polymerization methods. For instance, one of the hydroxyl groups could be used to initiate the ring-opening polymerization of a cyclic ester like ε-caprolactone, forming a polyester block. The remaining hydroxyl group and the vinyl group would then be available for subsequent polymerization steps, leading to complex block copolymer architectures.
| Copolymer Architecture | Synthetic Strategy | Potential Monomer Combinations with this compound |
| Graft Copolymer ("Grafting From") | 1. Synthesize poly(this compound) backbone.2. Modify pendant diol groups into initiation sites.3. Polymerize a second monomer from the backbone. | - Hydrophobic side chains (e.g., styrene, methyl methacrylate).- Thermoresponsive side chains (e.g., N-isopropylacrylamide). |
| Block Copolymer (Sequential Monomer Addition via RAFT) | 1. Polymerize a first monomer using a RAFT agent.2. Add this compound to the living polymer chains to grow the second block. | - Hydrophilic block (e.g., poly(ethylene glycol) methyl ether acrylate).- pH-responsive block (e.g., acrylic acid). |
As with hyperbranched polymers, specific examples and detailed data on the synthesis of graft and block copolymers using this compound are not widely documented, representing a significant opportunity for innovation in the field of polymer science.
Advanced Characterization of N 2,3 Dihydroxypropyl Prop 2 Enamide Polymers
Structural Elucidation via Spectroscopic Methods
Spectroscopic methods are fundamental in determining the chemical structure of the polymer, from the primary sequence of monomer units to the local conformation of the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(N-(2,3-dihydroxypropyl)prop-2-enamide). Both ¹H and ¹³C NMR are employed to confirm the successful polymerization and to elucidate the polymer's microstructure.
In ¹H NMR spectra, characteristic signals corresponding to the protons of the polymer backbone and the dihydroxypropyl side chain are observed. The broad peaks of the polymer backbone protons typically appear in the 1.5-2.5 ppm range. The protons of the N-CH₂ group and the CH(OH) and CH₂(OH) groups of the side chain are expected to produce signals between 3.0 and 4.0 ppm. The presence of these signals confirms the incorporation of the monomer unit into the polymer chain.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the amide group is typically observed around 175 ppm. The carbons of the polymer backbone resonate at approximately 35-45 ppm, while the carbons of the dihydroxypropyl side chain appear in the 60-75 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(this compound)
Note: Predicted values are based on typical ranges for similar functional groups in related polyacrylamide structures. Actual shifts can vary based on solvent, concentration, and temperature.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 | 35 - 45 |
| Amide Carbonyl (C=O) | - | ~175 |
| Side Chain N-CH₂ | 3.2 - 3.6 | ~45 |
| Side Chain CH(OH) | 3.7 - 4.0 | ~70 |
| Side Chain CH₂(OH) | 3.4 - 3.8 | ~64 |
| Hydroxyl (-OH) | 4.5 - 5.5 | - |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Chemical Bonds
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the polymer and to probe the nature of their chemical bonds. u-fukui.ac.jp
FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of poly(this compound) is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, which is attributed to the O-H stretching of the hydroxyl groups and N-H stretching of the amide groups. researchgate.netresearchgate.net The prominent amide I band (C=O stretching) appears around 1650 cm⁻¹, and the amide II band (N-H bending) is observed near 1540 cm⁻¹. u-fukui.ac.jpresearchgate.net C-H stretching vibrations of the polymer backbone and side chain are found in the 2850-3000 cm⁻¹ range.
Raman spectroscopy, which is more sensitive to non-polar bonds, provides complementary data. It can be used to analyze the carbon-carbon backbone vibrations and other symmetric stretching modes that may be weak in the FTIR spectrum. u-fukui.ac.jpresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for Poly(this compound)
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
| 3600 - 3200 | O-H and N-H stretching | FTIR, Raman |
| 2850 - 3000 | C-H stretching | FTIR, Raman |
| ~1650 | Amide I (C=O stretching) | FTIR, Raman |
| ~1540 | Amide II (N-H bending) | FTIR |
| 1400 - 1450 | C-H bending | FTIR |
| ~1100 | C-O stretching (hydroxyl) | FTIR |
X-ray Diffraction (XRD) for Crystalline and Amorphous Morphology
X-ray diffraction (XRD) is the primary technique for investigating the solid-state morphology of polymers, distinguishing between crystalline and amorphous structures. intertek.comdrawellanalytical.com Crystalline polymers produce sharp diffraction peaks, while amorphous materials result in broad halos. drawellanalytical.comicdd.com
For hydrophilic polymers like poly(this compound), which possess bulky side chains and potential for hydrogen bonding, the structure is often predominantly amorphous. drawellanalytical.com An XRD pattern for a fully amorphous sample would exhibit a broad, diffuse hump, typically centered around a 2θ value corresponding to the average intermolecular spacing of the polymer chains. drawellanalytical.com The absence of sharp peaks would indicate a lack of long-range ordered crystalline domains. researchgate.netresearchgate.net The degree of crystallinity can be quantified from the relative areas of the crystalline peaks and the amorphous halo, which is a critical parameter as it significantly influences the polymer's mechanical and thermal properties. intertek.com
Molecular Weight and Polydispersity Analysis
The molecular weight and its distribution are critical parameters that dictate many of the physical properties of a polymer, including its viscosity, mechanical strength, and solution behavior.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. paint.org The method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, followed by smaller ones.
For a water-soluble polymer like poly(this compound), aqueous SEC is the appropriate method. oup.comon24.comacs.org The mobile phase typically consists of a buffer solution (e.g., phosphate (B84403) or nitrate (B79036) salts) to minimize non-size-exclusion effects like electrostatic interactions between the polymer and the column packing material. acs.org The system is calibrated with polymer standards of known molecular weight (e.g., polyethylene (B3416737) oxide or pullulan) to generate a calibration curve of log(molecular weight) versus elution volume. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample can be determined. A PDI value close to 1 indicates a narrow molecular weight distribution.
Interactive Data Table: Example SEC/GPC Analysis Results
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-average molecular weight | 25,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 45,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 |
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Molecular Size and Shape
Light scattering techniques are absolute methods for determining the molecular weight and size of polymers in solution without the need for column calibration. mpg.deresearchgate.net
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the polymer coils in solution. fluenceanalytics.com Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer can be calculated using the Stokes-Einstein equation. DLS is particularly useful for assessing the size distribution and aggregation state of polymers in solution. fluenceanalytics.com
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. researchgate.netfluenceanalytics.com By extrapolating the data to zero angle and zero concentration (using a Zimm plot, for example), the absolute weight-average molecular weight (Mw) can be determined. researchgate.net Additionally, for larger polymers, the radius of gyration (Rg), which describes the root-mean-square distance of the polymer's mass elements from its center of mass, can be obtained from the angular dependence of the scattered light. The ratio of Rg to Rh can provide insights into the polymer's conformation and shape in solution.
Interactive Data Table: Example Light Scattering Analysis Results
| Parameter | Description | Technique | Typical Value |
| Mw ( g/mol ) | Weight-average molecular weight | SLS | 48,000 |
| Rg (nm) | Radius of gyration | SLS | 15 |
| Rh (nm) | Hydrodynamic radius | DLS | 10 |
| Rg/Rh | Shape factor | SLS/DLS | 1.5 |
Thermal Transition Analysis
Thermal analysis provides critical information regarding the operational temperature range and stability of polymeric materials. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine key thermal characteristics.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, it is particularly crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a critical parameter that dictates the mechanical properties and processing conditions of the polymer.
While specific DSC data for the homopolymer of this compound is not extensively documented in publicly available literature, its thermal behavior can be inferred from structurally similar polyacrylamides. For instance, the glass transition temperature for linear polyacrylamide is approximately 165 °C. scu.edu When cross-linked, the Tg of polyacrylamide hydrogels can increase to the range of 190-191 °C, reflecting the restricted chain mobility imposed by the network structure. mdpi.com
In copolymers, the Tg is influenced by the constituent monomers and their interactions. For example, copolymers of N-isopropylacrylamide and acrylic acid exhibit a single Tg in the range of 140–159 °C, which is significantly higher than that of the individual homopolymers. frontiersin.org This elevation is attributed to strong intermolecular hydrogen bonding between the amide and carboxyl groups. frontiersin.org Given that the this compound monomer contains both an amide group and two hydroxyl groups, its polymer is expected to exhibit a relatively high Tg due to extensive intra- and intermolecular hydrogen bonding, which would significantly restrict the mobility of the polymer chains. The presence of water in hydrogel formulations would act as a plasticizer, leading to a lower observed Tg compared to the dry polymer. polimi.it
Table 1: Representative Glass Transition Temperatures (Tg) of Related Polyacrylamides Measured by DSC
| Polymer System | Glass Transition Temperature (Tg) (°C) | Key Influencing Factor |
|---|---|---|
| Linear Polyacrylamide | 165 | Polymer backbone structure |
| Cross-linked Polyacrylamide | 190-191 | Restricted chain mobility from cross-links mdpi.com |
| Poly(N-isopropylacrylamide-co-acrylic acid) | 140-159 | Strong intermolecular hydrogen bonding frontiersin.org |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of a material and to quantify the mass loss associated with degradation, dehydration, or decomposition.
For poly(this compound), a multi-stage degradation profile is anticipated. The initial weight loss at lower temperatures would likely be due to the loss of absorbed water, followed by the decomposition of the dihydroxypropyl side chains. The main polyacrylamide backbone would then degrade at higher temperatures, typically above 300 °C. The presence of the hydroxyl-rich side groups may influence the degradation pathway and the thermal stability of the main chain.
Table 2: Representative Thermal Degradation Stages of Related Polymers by TGA
| Polymer | Degradation Stage 1 | Degradation Stage 2 | Degradation Stage 3 | Atmosphere |
|---|---|---|---|---|
| Poly(N-isopropylacrylamide) | ~311-428 °C (main chain) | - | - | Nitrogen researchgate.netfrontiersin.org |
| Poly(N-phenylpropionamide) | Starts at ~180 °C (13% loss) | Starts at ~280 °C (39% loss) | Starts at ~390 °C (43% loss) | Nitrogen researchgate.net |
Surface and Bulk Morphology Characterization
The performance of a polymer, particularly in applications involving interfaces or as a structured material like a hydrogel, is heavily dependent on its surface and bulk morphology.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and bulk morphology of materials at the micro- and nanoscale. For hydrogels made from this compound polymers, SEM is used to characterize the porous network structure, which is critical for applications such as drug delivery and tissue engineering.
SEM analysis of cross-linked polyacrylamide hydrogels, which are structurally analogous, reveals a highly porous and interconnected three-dimensional network. researchgate.net The specific morphology, including pore size and wall structure, is highly dependent on the synthesis conditions, particularly the monomer and cross-linker concentrations. researchgate.net Typically, samples are prepared for SEM by freeze-drying, which removes the water while preserving the porous structure. researchgate.net The resulting images can show features ranging from smooth, planar surfaces with some pleats to highly porous structures with pore sizes varying from the nanometer to the micrometer scale. polimi.itresearchgate.net An increase in cross-linker concentration generally leads to a decrease in the average pore size, resulting in a denser network structure. researchgate.net
For a hydrogel of poly(this compound), SEM would be expected to reveal a similar porous architecture. The hydrophilic dihydroxypropyl side chains could influence the polymer-water interactions during gelation and freeze-drying, potentially affecting the final observed morphology.
| Effect of Composition | Higher cross-linker density leads to smaller, more numerous pores | Increased network junctions create a tighter gel structure. researchgate.net |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a surface. frontiersin.orgnih.gov It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. researchgate.net These ions are then analyzed based on their mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint of the surface. nih.gov
While no specific ToF-SIMS studies on poly(this compound) have been reported, the technique is well-suited for its characterization. ToF-SIMS analysis would be expected to identify characteristic fragment ions from both the polyacrylamide backbone and the N-(2,3-dihydroxypropyl) side chain. For example, studies on polyacrylamide-containing materials have identified the C₃H₆NO⁺ fragment (m/z 72) as a characteristic ion of the PAM repeating unit. scu.edu The analysis of a poly(this compound) surface would likely yield this and other specific fragments corresponding to the dihydroxypropyl group, allowing for unambiguous identification of the polymer at the surface and mapping of its distribution. nih.gov
Table 4: Predicted Characteristic Ionic Fragments for Poly(this compound) in ToF-SIMS
| Ion Fragment | Proposed Structure | Expected m/z | Origin |
|---|---|---|---|
| CN⁻ | Cyanide | 26 | Backbone/Amide |
| CNO⁻ | Cyanate | 42 | Backbone/Amide |
| C₃H₆NO⁺ | Acrylamide fragment | 72 | Backbone/Repeating Unit scu.edu |
| C₃H₇O₂⁺ | Dihydroxypropyl fragment | 75 | Side Chain |
| C₆H₁₀NO₂⁺ | Repeating unit minus one hydroxyl | 128 | Repeating Unit |
Rheological Properties and Viscoelasticity Studies
Rheology is the study of the flow and deformation of matter. For hydrogels, rheological measurements are crucial for understanding their viscoelastic properties, which describe a material's ability to store and dissipate mechanical energy. These properties are critical for applications where mechanical performance, such as gel strength, stability, and injectability, is important. Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. nih.gov
For a cross-linked hydrogel, a stable network structure is indicated when G' is significantly greater than G'' and is largely independent of the applied frequency. polimi.itfrontiersin.org While specific rheological data for poly(this compound) hydrogels are not available, their behavior can be reliably predicted from the extensive studies on polyacrylamide (PAAm) hydrogels.
PAAm hydrogels are classic examples of viscoelastic solids. bu.edu Their rheological properties are highly tunable and depend strongly on the monomer concentration and, most significantly, the cross-linker concentration. mdpi.com
Effect of Cross-linker: Increasing the cross-linker concentration generally leads to a higher storage modulus (G'), indicating the formation of a stiffer, more robust gel network. mdpi.com This is due to the increased density of network junctions. mdpi.com
Frequency Dependence: In frequency sweep experiments, cross-linked PAAm hydrogels typically show a G' that is nearly constant across a wide range of frequencies, confirming a stable, solid-like gel structure. polimi.it
Strain Dependence: Amplitude sweep tests are used to identify the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain. Beyond the LVR, the gel structure begins to break down, leading to a decrease in the moduli. nih.gov
Viscosity: As with many polymer solutions and gels, these systems typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases.
The presence of the dihydroxypropyl side chains in poly(this compound) would be expected to introduce significant hydrogen bonding. This could lead to a higher storage modulus and potentially different viscoelastic behavior compared to standard PAAm hydrogels at equivalent monomer and cross-linker concentrations.
Table 5: Representative Rheological Properties of Polyacrylamide Hydrogels
| Parameter | Typical Value/Behavior | Influencing Factors |
|---|---|---|
| Storage Modulus (G') | 260 - 4,530 Pa | Increases with monomer and cross-linker concentration. frontiersin.orgfrontiersin.org |
| Loss Modulus (G'') | G'' << G' | Indicates a stable, elastic-dominant gel network. polimi.it |
| Frequency Sweep | G' is largely independent of frequency | Characteristic of a cross-linked solid-like material. polimi.itfrontiersin.org |
| Linear Viscoelastic Region | Typically observed at low strain amplitudes (<10%) | Defines the region of non-destructive testing. frontiersin.org |
| Gel Strength | Increases with cross-linker density to an optimal point | Higher network connectivity enhances mechanical properties. mdpi.com |
Post Polymerization Modification and Functionalization of N 2,3 Dihydroxypropyl Prop 2 Enamide Polymers
Chemical Derivatization of Hydroxyl Groups on the Polymer Backbone
The primary sites for the chemical derivatization of poly(N-(2,3-dihydroxypropyl)prop-2-enamide) are the abundant hydroxyl (-OH) groups. These groups can undergo a range of classic organic reactions to introduce new functionalities.
One of the most common derivatization methods is esterification . By reacting the hydroxyl groups with acyl chlorides or carboxylic anhydrides in the presence of a suitable catalyst, ester linkages can be formed. This approach allows for the incorporation of various functionalities, including hydrophobic alkyl chains, stimuli-responsive moieties, or moieties with specific biological activity. For instance, the reaction with a long-chain fatty acid chloride would increase the hydrophobicity of the polymer, potentially leading to the formation of amphiphilic structures capable of self-assembly.
Another important derivatization is the reaction with isocyanates to form carbamate linkages. This reaction is particularly useful for introducing moieties that can participate in further reactions, such as allyl groups from allyl isocyanate, which can then be used in subsequent thiol-ene reactions.
Furthermore, the vicinal diol structure is susceptible to periodate (B1199274) oxidation . Treatment with sodium periodate cleaves the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two aldehyde groups. These aldehyde functionalities are highly reactive and can be used for subsequent conjugation with amine-containing molecules through reductive amination, forming stable secondary amine linkages. This method provides a pathway to attach biomolecules, such as peptides or drugs, to the polymer backbone.
The diol groups also offer the potential for reversible covalent bonding with boronic acids . The formation of boronate esters is a dynamic covalent reaction that is sensitive to pH and the presence of competing diols, such as sugars. nih.govrsc.orgacs.orgrsc.orgresearchgate.net This property can be exploited to create stimuli-responsive materials, such as hydrogels that can release an encapsulated payload in response to changes in glucose concentration. nih.gov
Illustrative Data on Hydroxyl Group Derivatization
| Derivatization Reaction | Reagent | Resulting Functional Group | Potential Application |
| Esterification | Acetyl Chloride | Acetate Ester | Increased hydrophobicity |
| Carbamate Formation | Allyl Isocyanate | Allyl Carbamate | Platform for thiol-ene chemistry |
| Oxidation | Sodium Periodate | Dialdehyde | Bioconjugation via reductive amination |
| Boronate Ester Formation | Phenylboronic Acid | Boronate Ester | Glucose-responsive materials |
Note: This table is illustrative and based on the known reactivity of hydroxyl groups. Specific reaction conditions and outcomes would need to be determined experimentally for poly(this compound).
Application of Click Chemistry for Advanced Functionality
"Click chemistry" refers to a class of reactions that are highly efficient, selective, and proceed under mild conditions, making them ideal for polymer modification. ugent.be
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, involving the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole linkage. nih.gov To apply this to poly(this compound), the polymer must first be functionalized with either azide or alkyne groups.
This can be achieved by first reacting the hydroxyl groups with a molecule containing a suitable leaving group and the desired click functionality. For example, the polymer can be reacted with propargyl bromide to introduce alkyne groups, or with a tosylated azide-containing molecule to introduce azide functionalities. Once the polymer is "clickable," it can be readily conjugated with a wide range of molecules, including fluorescent dyes, biotin, peptides, and other polymers. mdpi.com
Table of Potential CuAAC Reactions on Poly(this compound)
| Polymer Functional Group | Click Partner | Catalyst | Resulting Linkage |
| Pendant Alkyne | Azide-functionalized molecule | Cu(I) | 1,4-disubstituted 1,2,3-triazole |
| Pendant Azide | Alkyne-functionalized molecule | Cu(I) | 1,4-disubstituted 1,2,3-triazole |
This table illustrates the potential application of CuAAC to a suitably modified poly(this compound) backbone.
Thiol-ene chemistry involves the radical-mediated or nucleophilic addition of a thiol to a carbon-carbon double bond (ene). researchgate.net This reaction is highly efficient and proceeds under mild conditions, often initiated by UV light in the presence of a photoinitiator. nih.gov
To utilize thiol-ene chemistry, the poly(this compound) backbone must first be functionalized with "ene" groups. A common strategy is to react the hydroxyl groups with allyl isocyanate to introduce allyl functionalities. The resulting allyl-functionalized polymer can then be reacted with various thiol-containing molecules to graft side chains onto the polymer backbone. This is a powerful method for creating well-defined graft copolymers.
Alternatively, if a dithiol molecule is used, it can react with two "ene" groups on different polymer chains, leading to the formation of a crosslinked hydrogel network. The mild conditions of the thiol-ene reaction are particularly advantageous for encapsulating sensitive biological molecules within the hydrogel matrix.
Research Findings on Thiol-Ene Reactions with Similar Polymers
| Polymer System | Ene Functionalization | Thiol Reagent | Application | Reference |
| Poly(N-(2-hydroxypropyl)methacrylamide) | Allyl isocyanate | Various thiols | Multifunctional copolymers | rsc.org |
| 1,2-Polybutadiene | Pendant vinyl groups | Thiol compounds | Functionalized polyolefins | nih.gov |
| Glass Substrates | Vinyl silanization | RAFT-synthesized polymers with thiol end-groups | Surface grafting | researchgate.net |
This table presents findings from studies on polymers with functionalities amenable to thiol-ene reactions, suggesting potential pathways for poly(this compound).
Controlled Introduction of Pendant Functionalities
The controlled introduction of pendant functionalities is crucial for designing polymers with precise properties. For poly(this compound), this can be achieved by carefully controlling the stoichiometry of the derivatization reactions. By using a limiting amount of the modifying reagent, it is possible to functionalize only a fraction of the available hydroxyl groups, resulting in a copolymer with both the original dihydroxypropyl pendants and the newly introduced functional groups.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers another level of control. By copolymerizing this compound with a monomer that already contains a protected or "clickable" functional group, it is possible to create a polymer with a predetermined number and distribution of reactive sites. researchgate.netmdpi.comelsevierpure.comnih.govmdpi.com Subsequent deprotection or click reactions can then be used to introduce the desired functionality in a highly controlled manner.
Surface Grafting and Coating Strategies for Material Enhancement
The hydrophilic and biocompatible nature of poly(this compound) makes it an excellent candidate for surface modification to enhance the properties of various materials. Surface grafting involves attaching polymer chains to a substrate, which can be done through two primary methods: "grafting to" and "grafting from".
In the "grafting to" approach, pre-synthesized polymer chains with a reactive end-group are attached to a complementary functionalized surface. For poly(this compound), a polymer chain could be synthesized with a terminal functional group, such as a thiol or an azide, which can then be attached to a suitably prepared surface.
The "grafting from" method involves immobilizing an initiator on the surface and then polymerizing the monomer directly from the surface. This technique allows for the growth of dense polymer brushes. For example, a surface could be functionalized with an ATRP or RAFT initiator, followed by the surface-initiated polymerization of this compound.
These surface grafting strategies can be used to impart a range of desirable properties to materials, including:
Biocompatibility: Creating a biocompatible coating on medical implants to reduce foreign body response.
Antifouling: Preventing the non-specific adsorption of proteins and cells on surfaces, which is crucial for biosensors and marine applications.
Hydrophilicity: Increasing the wettability of hydrophobic surfaces.
Comparison of Surface Grafting Techniques
| Grafting Method | Description | Advantages | Disadvantages |
| Grafting To | Pre-synthesized polymer chains are attached to a surface. | Well-characterized polymers can be used. | Grafting density can be limited by steric hindrance. |
| Grafting From | Monomers are polymerized from initiators immobilized on a surface. | High grafting densities can be achieved. | Characterization of the grafted polymer can be challenging. |
Academic and Emerging Applications of N 2,3 Dihydroxypropyl Prop 2 Enamide Polymers
Design and Synthesis of Hydrogel Materials
Hydrogels derived from N-(2,3-dihydroxypropyl)prop-2-enamide, also known as dihydroxypropyl methacrylamide (B166291) (DHPMA), are a significant area of research due to their high hydrophilicity and potential for biomedical applications. The pendant diol groups on the polymer backbone impart a high degree of water solubility and contribute to the material's biocompatibility. The synthesis of these hydrogels typically involves the polymerization of the DHPMA monomer, often with a crosslinking agent, to form a three-dimensional (3D) polymer network capable of absorbing and retaining large volumes of water or biological fluids without dissolving nih.govmdpi.com.
Swelling Kinetics and Equilibrium Studies
The swelling behavior of a hydrogel is a critical characteristic, defining its capacity for water absorption and its response to the surrounding environment. This process is governed by the diffusion of water molecules into the polymer network and the subsequent relaxation of the polymer chains redalyc.org. The kinetics of swelling can often be described by models such as first-order kinetics or Fickian and non-Fickian diffusion models, which help to elucidate the mechanism of water transport into the hydrogel matrix redalyc.orgresearchgate.net.
For hydrogels based on DHPMA, the high concentration of hydroxyl groups makes them exceptionally hydrophilic. Studies on similar hydrophilic polymer blends have shown that poly(DHPMA) is more hydrophilic than poly(2-hydroxyethyl methacrylate) [poly(HEMA)], a widely used hydrogel material nih.gov. The equilibrium swelling ratio (ESR), which is the mass or volume ratio of the swollen gel to the dry gel, is a key parameter. It is influenced by factors such as the crosslinking density, the chemical structure of the polymer, and the properties of the swelling medium like pH and temperature nih.govbiointerfaceresearch.com. A lower concentration of the crosslinking agent generally leads to a more flexible network with larger mesh sizes, allowing for greater water uptake and a higher swelling ratio nih.govnih.gov. The swelling process continues until the osmotic force driving water into the gel is balanced by the elastic retractive force of the crosslinked polymer chains psu.edu.
The following table illustrates the theoretical relationship between crosslinker concentration and the swelling properties of a DHPMA-based hydrogel, based on established principles of polymer science.
| Crosslinker Concentration | Equilibrium Swelling Ratio (ESR) | Swelling Rate | Network Mesh Size |
| Low | High | Slower | Large |
| Medium | Medium | Moderate | Medium |
| High | Low | Faster | Small |
This is an interactive data table based on theoretical principles.
Stimuli-Responsive Hydrogels (e.g., Thermo-responsive systems, drawing from DHPMA copolymers)
Stimuli-responsive or "smart" hydrogels can undergo significant changes in their properties in response to small variations in their external environment nih.govnih.gov. These triggers can be physical, such as temperature, or chemical, such as pH nih.govmdpi.com. This behavior is typically achieved by copolymerizing the primary monomer with a functional monomer that imparts sensitivity to a specific stimulus.
Similarly, pH-responsive hydrogels can be created by copolymerizing DHPMA with monomers containing ionizable groups, such as acrylic acid or amine-containing monomers nih.govmdpi.com. The protonation or deprotonation of these groups at different pH values generates electrostatic repulsion, leading to changes in the hydrogel's swelling state nih.govmdpi.com.
| Stimulus | Functional Monomer Example | Mechanism of Action | Potential DHPMA Copolymer Application |
| Temperature | N-isopropylacrylamide (NIPAM) | Polymer undergoes a hydrophilic-to-hydrophobic transition above its LCST. nih.gov | Injectable systems for drug delivery or tissue engineering that gel at body temperature. nih.gov |
| pH | Acrylic Acid (AAc) | Ionization of carboxylic acid groups at high pH causes electrostatic repulsion and swelling. mdpi.com | Drug delivery systems that release their payload in the neutral or basic pH of the intestine. |
| pH | 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | Protonation of tertiary amine groups at low pH causes electrostatic repulsion and swelling. mdpi.com | Carriers for targeted drug release in acidic tumor microenvironments. |
This is an interactive data table summarizing stimuli-responsive systems.
Crosslinking Mechanisms and Network Formation in Hydrogels
The formation of a stable hydrogel network relies on the crosslinking of polymer chains nih.gov. Crosslinks act as junction points, preventing the dissolution of the hydrophilic polymer in water and providing the material with its characteristic shape and mechanical strength sapub.org. Crosslinking can be broadly categorized into physical and chemical methods.
Physical Crosslinking: These networks are formed through non-covalent interactions such as hydrogen bonds, hydrophobic associations, or ionic interactions nih.govsapub.org. These crosslinks are reversible, which can lead to properties like self-healing but may also result in lower mechanical stability compared to chemically crosslinked gels cup.edu.cn.
Chemical Crosslinking: This involves the formation of stable covalent bonds between polymer chains and is the most common method for creating robust hydrogels nih.govresearchgate.net. For this compound, a monomer with a vinyl group, chemical crosslinking is typically achieved through free-radical polymerization. In this process, a bifunctional or multifunctional crosslinking agent, which has two or more reactive groups, is added to the monomer solution sapub.org. A common crosslinker for acrylamide-based hydrogels is N,N'-methylenebis(acrylamide) (MBA or MBAA) nih.govsapub.org. During polymerization, the crosslinker becomes incorporated into the growing polymer chains, forming covalent bridges that link them together into a single, continuous 3D network researchgate.netmdpi.com. The concentration of the crosslinker is a critical parameter, as it directly controls the crosslink density, which in turn dictates the hydrogel's swelling capacity, mechanical stiffness, and porosity nih.gov.
| Crosslinking Method | Nature of Bonds | Network Stability | Reversibility | Typical Crosslinkers/Methods for Acrylamides |
| Chemical | Covalent | High | Irreversible | N,N'-methylenebis(acrylamide) (MBA), Ethylene glycol dimethacrylate (EGDMA), Gamma Irradiation nih.govsapub.org |
| Physical | Non-covalent (H-bonds, Ionic, Hydrophobic) | Lower | Reversible | Ionic interactions, Freeze-thaw cycles, Hydrophobic association nih.govsapub.org |
This is an interactive data table comparing crosslinking mechanisms.
Advanced Biomaterials Research
Polymers of this compound are being explored for advanced biomaterial applications, primarily due to their high hydrophilicity and excellent biocompatibility. These properties make them suitable candidates for materials that are intended to be in close contact with biological systems.
Biocompatibility and Material-Biological System Interaction Studies
Biocompatibility is the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host mdpi.comnih.gov. For polymers used in biomedical applications, this means minimizing protein adsorption, preventing activation of the immune system, and avoiding cytotoxicity researchgate.netnih.gov. The surface properties of a material are paramount in determining its interaction with biological systems researchgate.net.
Polymers rich in hydroxyl groups, such as poly(DHPMA), are known to exhibit good biocompatibility. The hydroxyl groups can form a tightly bound layer of water on the material's surface, which is thought to inhibit protein adsorption and subsequent cell adhesion, thereby reducing the foreign body response researchgate.net.
A notable study investigated the biocompatibility of polyethylene (B3416737) blended with poly(DHPMA). The research found that these blends significantly reduced thrombus formation compared to unmodified polyethylene. The optimal biological response was observed for blends containing approximately 16% poly(DHPMA), indicating its strong potential for improving the blood compatibility of medical devices nih.gov.
| Material | Poly(DHPMA) Content (%) | Biological Response |
| Polyethylene/poly(DHPMA) blend | 16% | Optimal response, significantly slower thrombus formation. nih.gov |
| Polyethylene/poly(HEMA) blend | 14% | Slower thrombus formation than unmodified polyethylene. nih.gov |
| Unmodified Polyethylene | 0% | Baseline thrombus formation. nih.gov |
This is an interactive data table summarizing biocompatibility findings from Brynda et al., 1987. nih.gov
Scaffolds for Tissue Engineering Applications
Tissue engineering aims to repair or regenerate damaged tissues using a combination of cells, growth factors, and a supportive scaffold nih.govresearchgate.net. The scaffold is a critical component, acting as a temporary 3D template that mimics the native extracellular matrix (ECM) nih.govnih.gov. It provides mechanical support and guides the growth and organization of new tissue mdpi.com.
Hydrogels are particularly attractive materials for tissue engineering scaffolds because their high water content and soft consistency resemble that of natural tissues nih.govnih.gov. While specific studies focusing solely on this compound for scaffolds are emerging, its intrinsic properties make it a highly promising candidate. A DHPMA-based hydrogel scaffold would be expected to facilitate the transport of nutrients and waste products due to its high water content and porous network structure. Its excellent biocompatibility would support cell viability and proliferation, while the polymer backbone could potentially be functionalized with bioactive molecules to direct cell differentiation nih.gov. The ability to form stimuli-responsive copolymers also opens the door to creating "smart" scaffolds that can change their properties on demand or be injected in a minimally invasive manner nih.govnih.govyoutube.com.
| Ideal Scaffold Property | Relevance of DHPMA-Based Polymers |
| Biocompatibility | High; minimizes inflammation and foreign body response, supporting cell viability. nih.gov |
| Porosity & Permeability | High water content and tunable network structure allow for efficient nutrient/waste transport. |
| Biodegradability | Can be potentially conferred by incorporating degradable crosslinkers or comonomers. |
| Mechanical Properties | Tunable through crosslinking density to match target tissue requirements. |
| Bioactivity | Dihydroxypropyl groups offer sites for functionalization with cell-adhesive peptides (e.g., RGD). |
| Injectability | Can be designed as thermo-responsive copolymers that are liquid at room temperature and gel at body temperature. nih.govmdpi.com |
This is an interactive data table outlining the potential of DHPMA for tissue engineering scaffolds.
Polymer-Based Systems for Encapsulation and Controlled Release
The inherent properties of polymers made from this compound make them excellent candidates for creating hydrogels for encapsulation and controlled release systems. Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. The high hydrophilicity conferred by the twin hydroxyl groups of the glycerol (B35011) moiety suggests that polymers of this compound can readily form such hydrogel structures.
These hydrogel networks create a porous matrix that can physically entrap therapeutic molecules. The release of these encapsulated agents is governed by diffusion through the swollen polymer network. The mesh size of this network, which dictates the diffusion rate, can be precisely controlled during polymerization by adjusting the cross-linker concentration. This allows for the development of systems that release their payload over a sustained period.
Furthermore, these polymers can be copolymerized with stimuli-responsive monomers to create "smart" hydrogels. For instance, copolymerization with temperature-responsive monomers like N-isopropylacrylamide could yield hydrogels that undergo a volume change in response to physiological temperature shifts, enabling on-demand release of an encapsulated agent. nih.gov The hydrophilic nature of the this compound units would modulate the transition temperature of the resulting copolymer, offering a way to fine-tune the release profile for specific applications. nih.govmdpi.com
Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Separation
Molecular imprinting is a technique used to create synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). researchgate.net These molecularly imprinted polymers (MIPs) function as artificial receptors with high selectivity, making them valuable for separation science, chemical sensing, and analytics. mdpi.com
The effectiveness of MIPs relies heavily on the interaction between the functional monomer and the template molecule during the pre-polymerization stage. This compound is a promising functional monomer due to its capacity for strong intermolecular interactions. The amide group and, more significantly, the two hydroxyl groups can act as hydrogen bond donors and acceptors. This allows the monomer to form a stable, well-defined complex with a wide variety of template molecules, particularly those containing hydrogen-bonding functionalities like proteins, peptides, and pharmaceuticals.
Research on analogous acrylamide-based monomers demonstrates the importance of hydroxyl groups in creating effective MIPs. researchgate.net For example, monomers such as N-(hydroxymethyl)acrylamide and N-(hydroxyethyl)acrylamide have been successfully used to create MIPs for protein recognition, with the hydroxyl groups playing a key role in binding the target. researchgate.net The presence of two hydroxyl groups in this compound suggests it could offer even more robust and specific interactions, potentially leading to MIPs with higher affinity and selectivity.
Table 1: Comparison of Acrylamide-Based Functional Monomers for MIPs This interactive table compares this compound with structurally similar monomers used in molecular imprinting. Click on headers to sort.
| Monomer Name | Chemical Structure | Key Functional Groups for Binding | Primary Interaction Type |
| This compound | CH2=CH-CO-NH-CH2-CH(OH)-CH2OH | Amide, Two Hydroxyls | Hydrogen Bonding |
| N-(hydroxymethyl)acrylamide | CH2=CH-CO-NH-CH2OH | Amide, One Hydroxyl | Hydrogen Bonding |
| N-(hydroxyethyl)acrylamide | CH2=CH-CO-NH-CH2CH2OH | Amide, One Hydroxyl | Hydrogen Bonding |
| Acrylamide | CH2=CH-CO-NH2 | Amide | Hydrogen Bonding |
| N,N-dimethylacrylamide | CH2=CH-CO-N(CH3)2 | Amide (Carbonyl only) | Hydrogen Bonding (Acceptor) |
After polymerization around the template and subsequent removal of the template, the resulting cavity possesses a specific memory for the target molecule, enabling selective rebinding from a complex mixture.
Development of Functional Coatings and Films
The unique chemical properties of poly(this compound) make it a strong candidate for the development of advanced functional coatings and films. The high density of hydroxyl groups along the polymer backbone creates surfaces that are highly hydrophilic and capable of extensive hydrogen bonding with water.
This high surface wettability is crucial for creating biocompatible and bio-inert coatings for medical devices. Such coatings can resist the non-specific adsorption of proteins and cells, a phenomenon known as bio-fouling, which is a primary cause of device failure and inflammatory responses. The principle is similar to that of polymers made from the methacrylate analogue, 2,3-dihydroxypropyl methacrylate, which are recognized for their biocompatibility and have been used in applications like contact lenses. mdpi.com
When applied as a thin film, poly(this compound) can modify the surface properties of a substrate material, rendering it more hydrophilic, lubricious, and biocompatible. These films can be attached to surfaces through various grafting techniques. The hydroxyl groups also provide reactive sites for further chemical modification, allowing for the covalent attachment of bioactive molecules, such as antimicrobial agents or cell-signaling peptides, to create multifunctional surfaces.
Computational Chemistry and Modeling of N 2,3 Dihydroxypropyl Prop 2 Enamide Systems
Quantum Chemical Calculations of Monomer Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of the N-(2,3-dihydroxypropyl)prop-2-enamide monomer at an electronic level. nih.gov These methods provide a detailed picture of the electron distribution, which governs the molecule's reactivity and spectroscopic characteristics.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap typically suggests higher reactivity. For this compound, the presence of the electron-withdrawing amide group and the hydrophilic dihydroxypropyl group influences these frontier orbitals.
Further analysis yields global reactivity descriptors such as electrophilicity (ω) and nucleophilicity (N), which quantify the molecule's ability to accept or donate electrons in a reaction. nih.govmdpi.com The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this monomer, the oxygen and nitrogen atoms are expected to be electron-rich sites, while the vinyl group's carbons and hydrogens of the hydroxyl groups are likely electron-poor.
Table 1: Calculated Electronic Properties of this compound (Representative Values)
| Property | Description | Representative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical stability | 5.8 eV |
| Electrophilicity (ω) | A measure of the molecule's ability to act as an electrophile | 1.5 eV |
| Nucleophilicity (N) | A measure of the molecule's ability to act as a nucleophile | 2.8 eV |
Note: These are representative values based on DFT calculations for similar organic molecules. Actual values would require specific computation.
Molecular Dynamics Simulations for Polymer Conformation and Dynamics
Molecular Dynamics (MD) simulations are employed to study the behavior of poly(this compound) over time, providing insights into its structure, conformation, and interactions with its environment, particularly in aqueous solutions. mdpi.com Given the hydrophilic nature imparted by the dihydroxypropyl and amide groups, understanding the polymer's interaction with water is crucial.
MD simulations can model the polymer chain's conformational changes, such as its radius of gyration, which describes its compactness. mdpi.com They also reveal detailed information about the hydration shell surrounding the polymer, quantifying the number of water molecules interacting with specific functional groups. The formation of hydrogen bonds, both intramolecular (within the polymer chain) and intermolecular (between the polymer and water), is a key determinant of the polymer's solubility and bulk properties. These simulations can elucidate the strength and lifetime of these hydrogen bonds. Such studies are essential for designing materials like hydrogels, where polymer-water interactions govern swelling behavior and mechanical properties. mdpi.com
Table 2: Typical Parameters for an All-Atom MD Simulation of Poly(this compound) in Water
| Parameter | Description | Typical Value/Setting |
| Force Field | Set of equations and parameters describing the potential energy of the system | CHARMM, AMBER, or OPLS-AA |
| Water Model | A simplified model representing water molecules | TIP3P or SPC/E |
| System Size | Number of polymer chains and water molecules in the simulation box | 1 polymer chain, >10,000 water molecules |
| Ensemble | Statistical ensemble defining thermodynamic state (constant variables) | NPT (constant Number, Pressure, Temperature) |
| Temperature | Simulation temperature | 298 K (25 °C) |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | The total duration of the simulated physical time | 100 ns - 1 µs |
Monte Carlo Simulations for Polymerization Process Prediction
Monte Carlo (MC) methods, specifically kinetic Monte Carlo (kMC) simulations, are powerful tools for predicting the stochastic nature of polymerization reactions. mdpi.comjlu.edu.cn For the free-radical polymerization of this compound, kMC can model the key elementary reaction steps: initiation, propagation, termination, and chain transfer. researchgate.netacs.org
By inputting the probabilities of these different reaction events, which are derived from their respective rate constants, the simulation can track the evolution of the polymer population over time. rsc.org This approach allows for the prediction of critical polymer properties such as the molecular weight distribution (MWD), polydispersity index (PDI), and monomer conversion as a function of time. mdpi.com Furthermore, kMC simulations can explore how different reaction conditions (e.g., initiator concentration, temperature) affect the final polymer architecture, providing a means to optimize synthesis protocols without extensive laboratory experimentation. mdpi.com
Table 3: Key Inputs for a Kinetic Monte Carlo Simulation of Radical Polymerization
| Parameter | Symbol | Description |
| Initiation Rate Constant | ki | Rate at which initiator radicals are formed and attack a monomer. |
| Propagation Rate Constant | kp | Rate at which the polymer chain grows by adding monomer units. |
| Termination Rate Constant | kt | Rate at which two growing polymer chains react to terminate. |
| Chain Transfer Constant | Cs | Ratio of the rate of chain transfer to the rate of propagation. |
| Initial Concentrations | [M]0, [I]0 | Initial concentrations of monomer and initiator. |
Coarse-Grained Modeling for Large-Scale Polymer Behavior
While all-atom MD simulations provide high-resolution detail, they are computationally too expensive to model the large-scale behavior of polymer systems, such as the formation of a hydrogel network or the dynamics of a polymer melt. rsc.orgacs.org Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead," reducing the number of degrees of freedom. acs.orgnih.gov
For poly(this compound), a CG model would typically represent a monomer unit as a small number of interacting beads. rsc.org The interactions between these beads are parameterized to reproduce certain properties of the underlying all-atom system or experimental data. acs.org These simplified models allow for simulations that span much larger length and time scales. rsc.org Using CG simulations, researchers can investigate phenomena like polymer self-assembly, the morphology of polymer blends, and the mechanical properties of cross-linked networks, which are critical for understanding the macroscopic behavior of the material. nih.govresearchgate.net
Table 4: Illustrative Coarse-Graining Scheme for a Poly(this compound) Monomer Unit
| Bead Name | Mapped Atoms | Bead Type |
| BB | Backbone atoms (-CH2-CH-) | Hydrophobic |
| AM | Amide group (-C(O)NH-) | Polar, H-bonding |
| C1 | Propyl chain backbone (-CH2-CH(OH)-) | Polar |
| OH | Dihydroxy groups (-CH(OH)CH2OH) | Polar, H-bonding |
Note: This represents one possible mapping scheme. The choice of beads and their interactions is a key step in developing a CG model.
In Silico Design of Novel Polymer Architectures and Properties
The ultimate goal of computational modeling in polymer science is often the in silico design of new materials with specific, desirable properties. mdpi.com This involves a multi-scale modeling approach that integrates the methods described above. nih.gov For instance, quantum chemical calculations can be used to screen a library of potential monomers for desired electronic properties. Promising candidates can then be modeled using MD and CG simulations to predict the properties of the resulting polymers and polymer networks.
Degradation and Environmental Fate of N 2,3 Dihydroxypropyl Prop 2 Enamide Polymers
Mechanisms of Hydrolytic Degradation
Hydrolytic degradation involves the cleavage of chemical bonds in a polymer through the action of water. For polyacrylamides, the primary site of hydrolytic attack is the amide group in the side chain. nih.gov This process can be influenced by pH and temperature.
Under neutral conditions, the hydrolysis of the amide groups on polyacrylamide is generally slow. However, the reaction can be catalyzed by acidic or basic conditions. In the case of poly(N-(2,3-dihydroxypropyl)prop-2-enamide), the amide linkage is susceptible to hydrolysis, which would lead to the formation of a poly(acrylic acid) derivative and the release of 3-aminopropane-1,2-diol.
The reaction scheme for the hydrolysis of the amide group is as follows:
Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the amide group.
The highly hydrophilic nature of the 2,3-dihydroxypropyl group is expected to increase the polymer's affinity for water, potentially facilitating the access of water molecules to the amide linkages and influencing the rate of hydrolysis. However, the steric hindrance from the side group might also play a role in the reaction kinetics. The rupture of the polymer backbone through hydrolysis is generally considered to be a much slower process for polyacrylamides under typical environmental conditions. nih.govnih.gov
Table 1: General Conditions Influencing Hydrolytic Degradation of Polyacrylamides
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increased under acidic or basic conditions | Catalysis of the amide hydrolysis reaction. |
| Temperature | Increased at higher temperatures | Provides the necessary activation energy for the reaction. |
| Polymer Structure | Varies | Side groups can influence water accessibility and steric hindrance. |
Biodegradation Potential and Pathways
Biodegradation is the breakdown of materials by microorganisms such as bacteria and fungi. The biodegradability of polyacrylamides is a subject of ongoing research. While the carbon-carbon backbone of polyacrylamide is generally resistant to microbial attack, the amide side chains can be more susceptible to enzymatic degradation. sci-hub.st
The initial step in the biodegradation of polyacrylamides is often the enzymatic hydrolysis of the amide group by amidases, leading to the formation of poly(acrylic acid) and ammonia. sci-hub.st The ammonia can then be utilized by microorganisms as a nitrogen source. The resulting poly(acrylic acid) backbone is more resistant to further degradation, although some studies have reported slow biodegradation of low molecular weight polyacrylates.
For poly(this compound), the presence of hydroxyl groups on the side chain could potentially offer additional sites for enzymatic activity. Certain microbial enzymes are known to act on polyols, and it is conceivable that these could play a role in the degradation of the side chain. The high water solubility imparted by the dihydroxypropyl groups may also enhance the bioavailability of the polymer to microorganisms.
The proposed initial biodegradation pathway would likely involve amidase activity, similar to unsubstituted polyacrylamide:
Enzymatic Hydrolysis: Microbial amidases cleave the amide bond, releasing 3-aminopropane-1,2-diol and forming a carboxylate group on the polymer backbone.
Further Degradation: The subsequent degradation of the poly(acrylic acid)-like backbone is expected to be a slow process. The released 3-aminopropane-1,2-diol is a small, water-soluble molecule that is likely to be readily biodegradable.
Factors Influencing Polymer Stability and Longevity
The stability and longevity of poly(this compound) in the environment are governed by a combination of chemical, physical, and biological factors.
Chemical Factors:
pH: As with hydrolytic degradation, the environmental pH will play a significant role. In acidic or alkaline environments, the hydrolysis of the amide side chains will be accelerated, altering the chemical structure and properties of the polymer.
Presence of Oxidizing Agents: Free radicals generated from processes like the Fenton reaction can lead to chemical degradation of the polymer backbone. d-nb.info
Physical Factors:
Temperature: Higher temperatures will increase the rates of both chemical and biological degradation processes. nih.gov
UV Radiation: Photolytic degradation can occur through the absorption of UV radiation, which can generate free radicals and lead to chain scission and cross-linking. d-nb.info
Biological Factors:
Microbial Activity: The presence of a diverse and active microbial community with the appropriate enzymes (e.g., amidases) will be a key determinant of the biodegradation rate.
Nutrient Availability: The availability of other carbon and nitrogen sources can influence the extent to which microorganisms utilize the polymer as a substrate.
The high hydrophilicity of poly(this compound) is a critical factor. While it may enhance biodegradability by increasing the polymer's interaction with the aqueous environment and microbial enzymes, it could also lead to greater mobility in soil and aquatic systems.
Analysis of Degradation Byproducts
The analysis of degradation byproducts is essential for understanding the environmental impact of a polymer. Based on the predicted degradation pathways for poly(this compound), the primary byproducts are expected to be:
From Hydrolytic and Enzymatic Degradation of the Side Chain:
3-Aminopropane-1,2-diol: A small, water-soluble molecule.
Ammonia (from unsubstituted amide impurities or further side-chain degradation): A readily available nitrogen source for many organisms.
Poly(acrylic acid) or its derivatives: The remaining polymer backbone with carboxylate groups.
From Backbone Scission (e.g., via oxidation or photolysis):
Oligomeric and Monomeric Species: Shorter polymer chains and potentially low concentrations of acrylamide and acrylic acid derivatives. It is important to note that studies on polyacrylamide have shown that depolymerization to the acrylamide monomer is not a significant degradation pathway under typical environmental conditions. mdpi.com
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) would be employed to identify and quantify these degradation products in environmental samples. d-nb.info
Table 2: Potential Degradation Byproducts of Poly(this compound) and Analytical Methods
| Degradation Pathway | Potential Byproducts | Analytical Techniques |
| Amide Hydrolysis | 3-Aminopropane-1,2-diol, Poly(acrylic acid) derivative | HPLC, GC-MS, NMR |
| Backbone Scission | Oligomers, Acrylamide derivatives, Acrylic acid derivatives | GPC, HPLC-MS, GC-MS |
| Biodegradation | Ammonia, CO2, Biomass | Ion-selective electrodes, TOC analysis |
Strategies for Designing Biodegradable this compound Polymers
Enhancing the biodegradability of synthetic polymers is a key goal in sustainable polymer design. For polymers of this compound, several strategies could be employed to create more environmentally benign materials.
Incorporation of Labile Linkages: One of the most effective strategies is to introduce hydrolytically or enzymatically cleavable bonds into the polymer backbone. Ester linkages, for example, are known to be susceptible to both hydrolysis and enzymatic degradation by esterases. mdpi.com Copolymerization of this compound with monomers that create these weak links could significantly enhance the degradation of the polymer backbone.
Use of Biodegradable Crosslinkers: For hydrogel applications, employing crosslinkers that contain biodegradable moieties (e.g., disulfide bonds, esters, or peptide sequences) can lead to the breakdown of the hydrogel network into smaller, more readily degradable or excretable polymer chains. mdpi.com
Control of Molecular Weight and Architecture: Lower molecular weight polymers generally exhibit higher rates of biodegradation as they are more easily transported across cell membranes of microorganisms. sci-hub.st Synthesizing polymers with a controlled, lower molecular weight or with a branched architecture that might be more accessible to enzymatic attack could improve their biodegradability.
Copolymerization with Natural Polymers: Incorporating monomers derived from natural and biodegradable sources, such as polysaccharides or amino acids, into the polymer structure can enhance its susceptibility to microbial degradation.
By implementing these design strategies, it is possible to develop this compound-based polymers with tailored degradation profiles, balancing their performance in specific applications with improved environmental compatibility.
Conclusion and Future Perspectives in N 2,3 Dihydroxypropyl Prop 2 Enamide Research
Summary of Key Achievements and Current Understanding
Research into N-(2,3-dihydroxypropyl)prop-2-enamide and its polymeric derivatives has led to several key achievements, primarily centered on the synthesis of copolymers and the exploration of their properties for biomedical applications. While comprehensive studies on the homopolymer of this compound are not extensively documented in publicly available literature, significant insights have been gained from its incorporation into other polymer systems.
A notable area of achievement is the synthesis of copolymers where this compound or its analogs are grafted onto other polymer backbones. For instance, the grafting of 2,3-dihydroxypropyl groups onto branched polyethylenimine (bPEI) has been shown to significantly improve the cytocompatibility of the resulting polymer. researchgate.net This modification reduces the inherent toxicity associated with bPEI, a widely used gene delivery vector, while maintaining its efficiency in nucleic acid complexation. researchgate.net These findings underscore the potential of the N-(2,3-dihydroxypropyl) moiety to enhance the biocompatibility of other polymers.
Furthermore, studies on the copolymerization of structurally similar monomers, such as 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA), with monomers like N-isopropylacrylamide (NIPAm), have provided valuable data on reactivity ratios and the properties of the resulting copolymers. mdpi.comnih.gov Such copolymers exhibit thermoresponsive behavior, a critical property for applications in smart hydrogels and drug delivery systems. mdpi.comnih.gov The incorporation of the hydrophilic dihydroxypropyl groups can modulate the lower critical solution temperature (LCST) of these polymers, allowing for precise control over their phase transition in aqueous environments. mdpi.comnih.gov
The current understanding is that the dihydroxypropyl group imparts significant hydrophilicity and biocompatibility to polymers. This makes monomers like this compound attractive candidates for the development of materials intended for biological and medical applications.
Identification of Knowledge Gaps and Unexplored Research Areas
Despite the promising characteristics of the N-(2,3-dihydroxypropyl) functionality, several knowledge gaps and unexplored research areas remain in the context of this compound.
Another largely unexplored area is the synthesis and characterization of hydrogels based solely on this compound. While its hydrophilic nature suggests a strong potential for hydrogel formation, research into the swelling behavior, mechanical strength, and stimuli-responsiveness of such hydrogels is needed.
Furthermore, the systematic investigation of its copolymerization with a wider range of functional monomers is an open field of research. Exploring its copolymerization with monomers that can impart biodegradability, specific ligand-binding capabilities, or different types of stimuli-responsiveness could lead to the development of highly functional materials.
Finally, while biomedical applications are often suggested, there is a need for in-depth biological evaluation of polymers containing this compound. This includes comprehensive studies on their biocompatibility, biodegradability, and specific interactions with cells and tissues.
Potential for Synergistic Approaches with Other Advanced Materials
The unique properties of polymers derived from this compound make them excellent candidates for synergistic combinations with other advanced materials. These hybrid materials could exhibit enhanced functionalities and open up new application possibilities.
One promising approach is the creation of composite hydrogels . By incorporating materials such as carbon nanotubes, graphene oxide, or metallic nanoparticles into a poly(this compound) hydrogel matrix, it may be possible to enhance its mechanical strength, electrical conductivity, or introduce novel sensing capabilities.
Another area of potential is the development of hybrid drug delivery systems . For instance, nanoparticles or liposomes loaded with therapeutic agents could be encapsulated within a hydrogel made from this compound. This would create a hierarchical system that offers controlled release and protection of the payload. nih.gov
Furthermore, the hydrophilic and biocompatible nature of poly(this compound) could be leveraged in the surface modification of other materials. Coating medical implants or biosensors with a thin layer of this polymer could improve their biocompatibility and reduce non-specific protein adsorption.
The combination with natural polymers like chitosan, hyaluronic acid, or alginate could also lead to the development of novel biomaterials with enhanced biological activity and tunable degradation profiles, suitable for tissue engineering applications. nih.gov
Outlook for Novel Applications and Material Innovations
The future for this compound and its polymers is bright, with numerous potential applications and avenues for material innovation.
In the realm of biomedical engineering , polymers based on this monomer could find use in:
Tissue engineering scaffolds : The high water content and biocompatibility of its hydrogels could provide an ideal environment for cell growth and tissue regeneration. nih.govmdpi.com
Advanced wound dressings : Hydrogels that can maintain a moist environment, absorb exudate, and potentially be loaded with antimicrobial agents are highly desirable.
Contact lenses : The hydrophilicity and potential for high oxygen permeability make it a candidate for ophthalmic materials.
For drug delivery , innovative systems could be designed for:
Controlled release of therapeutics : Stimuli-responsive copolymers could be engineered to release drugs in response to specific triggers like temperature or pH.
Targeted drug delivery : By functionalizing the polymer with targeting ligands, it may be possible to direct drug-loaded nanoparticles to specific cells or tissues.
Beyond the biomedical field, there is potential for material innovations in other areas:
Smart coatings : Thermoresponsive coatings could be developed for applications in self-cleaning surfaces or controlled adhesion.
Separation technologies : Membranes with tunable porosity based on stimuli-responsive polymers could be used for selective separation of molecules.
The continued exploration of the fundamental chemistry and properties of this compound, coupled with imaginative material design, will undoubtedly lead to the development of novel materials with significant societal impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
